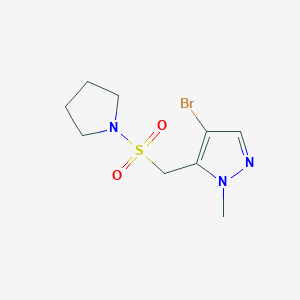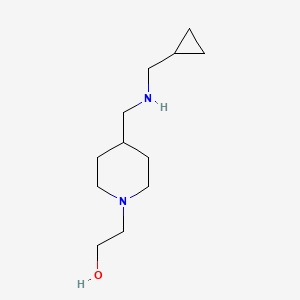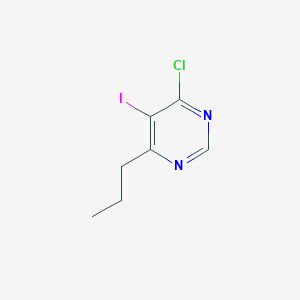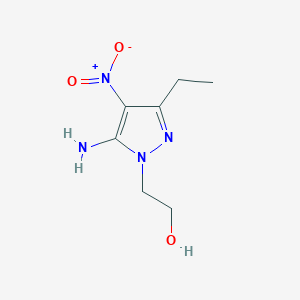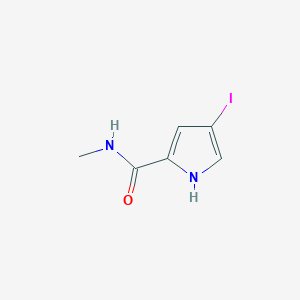
N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Metil-N1-((1,3,5-trimetil-1H-pirazol-4-il)metil)propano-1,2-diamina es un compuesto orgánico sintético que presenta un anillo de pirazol sustituido con grupos metilo y una cadena lateral diamina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N1-Metil-N1-((1,3,5-trimetil-1H-pirazol-4-il)metil)propano-1,2-diamina típicamente involucra los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se sintetiza a través de la reacción de hidrazina con una 1,3-dicetona en condiciones ácidas.
Metilación: El anillo de pirazol se metila luego utilizando yoduro de metilo en presencia de una base como el carbonato de potasio.
Unión de la cadena lateral diamina: El pirazol metilado se hace reaccionar con un precursor de diamina adecuado en condiciones básicas para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Las técnicas como la síntesis de flujo continuo y los reactores automatizados pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N1-Metil-N1-((1,3,5-trimetil-1H-pirazol-4-il)metil)propano-1,2-diamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos amino.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la trietilamina.
Productos principales
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con menos grupos funcionales que contienen oxígeno.
Sustitución: Derivados sustituidos con nuevos grupos alquilo o acilo unidos a los átomos de nitrógeno.
Aplicaciones Científicas De Investigación
N1-Metil-N1-((1,3,5-trimetil-1H-pirazol-4-il)metil)propano-1,2-diamina tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de materiales: Se investiga por su posible uso en el desarrollo de nuevos materiales con propiedades únicas.
Estudios biológicos: El compuesto se estudia por sus interacciones con moléculas biológicas y sus posibles actividades biológicas.
Mecanismo De Acción
El mecanismo de acción de N1-Metil-N1-((1,3,5-trimetil-1H-pirazol-4-il)metil)propano-1,2-diamina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N-Metil-1-(1,3,5-trimetil-1H-pirazol-4-il)metanamina
- N-(1,3,5-Trimetil-1H-pirazol-4-il)metilciclopropanamina
- Ácido 1,3,5-trimetil-1H-pirazol-4-ilborónico
Singularidad
N1-Metil-N1-((1,3,5-trimetil-1H-pirazol-4-il)metil)propano-1,2-diamina es única debido a su patrón de sustitución específico y la presencia de una cadena lateral diamina. Esta singularidad estructural confiere propiedades químicas y biológicas distintas, haciéndola valiosa para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C11H22N4 |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
1-N-methyl-1-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propane-1,2-diamine |
InChI |
InChI=1S/C11H22N4/c1-8(12)6-14(4)7-11-9(2)13-15(5)10(11)3/h8H,6-7,12H2,1-5H3 |
Clave InChI |
DADWQHIGAXMBIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)CN(C)CC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


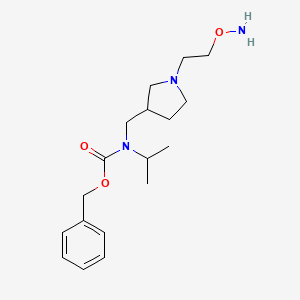
![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)
